2-((4-Methyl-3-oxo-3,4-dihydropyrazin-2-yl)amino)benzonitrile
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Overview
Description
2-((4-Methyl-3-oxo-3,4-dihydropyrazin-2-yl)amino)benzonitrile is a complex organic compound with a unique structure that includes a pyrazine ring and a benzonitrile group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Similar compounds have been shown to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Methyl-3-oxo-3,4-dihydropyrazin-2-yl)amino)benzonitrile typically involves the reaction of 4-methyl-3-oxo-3,4-dihydropyrazine with 2-aminobenzonitrile. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as methanol or ethanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Additionally, industrial processes may employ automated purification systems to ensure the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-((4-Methyl-3-oxo-3,4-dihydropyrazin-2-yl)amino)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzonitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
2-((4-Methyl-3-oxo-3,4-dihydropyrazin-2-yl)amino)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for new therapeutic agents.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-3-oxo-3,4-dihydropyrazine: A precursor in the synthesis of the target compound.
2-Aminobenzonitrile: Another precursor used in the synthesis.
Pyrazine derivatives: Compounds with similar pyrazine rings that exhibit comparable biological activities.
Uniqueness
2-((4-Methyl-3-oxo-3,4-dihydropyrazin-2-yl)amino)benzonitrile is unique due to its specific combination of a pyrazine ring and a benzonitrile group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2-[(4-methyl-3-oxopyrazin-2-yl)amino]benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O/c1-16-7-6-14-11(12(16)17)15-10-5-3-2-4-9(10)8-13/h2-7H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTPUFDVOYABIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C(C1=O)NC2=CC=CC=C2C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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